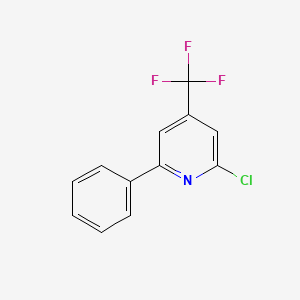

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine

概要

説明

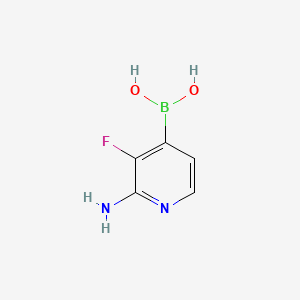

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific compound has a chloro group, a phenyl group, and a trifluoromethyl group attached to the pyridine ring at specified positions, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions that may include chlorination, fluorination, and the introduction of various functional groups. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for trifluoromethylated N-heterocycles, has been described, which involves reactions with bisnucleophiles . Similarly, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, is achieved through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . These methods may provide insights into the synthesis of 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using various spectroscopic techniques. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been used to compute molecular structural parameters and vibrational frequencies, which are then compared with experimental data . These techniques could be applied to analyze the molecular structure of 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the feasibility of side-chain chlorination and the difficulty of synthesis reactions . The antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine have been investigated, indicating potential biological applications . Additionally, the synthesis and coordination properties of trifluoromethyl-decorated derivatives of pyridine ligands with lanthanide ions have been studied, revealing insights into their binding modes and structural characteristics . These studies provide a foundation for understanding the properties of 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine.

科学的研究の応用

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-6-(trifluoromethyl)pyridine demonstrates significant potential in halogen shuffling and electrophilic substitutions. It can be converted into 3-iodo derivatives through treatment with lithium diisopropylamide and iodine, facilitating further chemical manipulations. These processes are crucial for creating a variety of specialized organic compounds (Mongin, F., Tognini, A., Cottet, F., & Schlosser, M., 1998).

Antimicrobial Activities and DNA Interaction

Research has explored the antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine, including its interaction with DNA. Characterization through FT-IR, NMR, and spectroscopic properties provides insights into its structural and molecular dynamics, essential for understanding its biological activity (Evecen, M., Kara, M., İdil, Ö., & Tanak, H., 2017).

Synthesis of Furo[3,2-c]pyridine Derivatives

The compound serves as a precursor in the synthesis of various furo[3,2-c]pyridine derivatives. These derivatives have numerous applications in chemical research and can be further manipulated to create structurally diverse compounds (Bradiaková, I., Ďurčeková, T., Prónayová, N., Gatial, A., & Krutošíková, A., 2009).

Key Intermediate in Herbicide Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative of 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine, is an important intermediate in synthesizing the highly efficient herbicide trifloxysulfuron. Its synthesis from nicotinamide through various chemical processes highlights its significance in agricultural chemistry (Zuo Hang-dong, 2010).

Functionalization of Halopyridinecarboxylic Acids

The compound is instrumental in the functionalization of halopyridinecarboxylic acids. This process involves regioexhaustive functionalization, a method crucial for creating specific and targeted chemical structures for various applications (Cottet, F., & Schlosser, M., 2004).

Synthesis and Properties of Poly(ether-imide)s

2-Chloro-6-(trifluoromethyl)pyridine plays a role in the synthesis of fluorinated pyridine-containing aromatic poly(ether-imide)s. These materials exhibit exceptional thermal properties, mechanical strength, and optical transparency, making them valuable in materials science and engineering (Wang, X., Li, Y.-f., Gong, C., Ma, T., & Yang, F., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

特性

IUPAC Name |

2-chloro-6-phenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-11-7-9(12(14,15)16)6-10(17-11)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKGUXOGUZTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)